molecular formula C10H19NO5 B104422 (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid CAS No. 102507-13-1

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B104422
CAS No.: 102507-13-1
M. Wt: 233.26 g/mol
InChI Key: SZVRVSZFEDIMFM-ZCFIWIBFSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl derivatives often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Deprotection: The primary amine and carbon dioxide.

    Substitution: Depending on the substituent introduced, various functionalized derivatives.

    Oxidation: The corresponding ketone or aldehyde.

    Reduction: The corresponding alkane.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-ethylbutanoic acid

Uniqueness

This compound is unique due to its specific structure, which includes a hydroxyl group and a tert-butoxycarbonyl-protected amino group. This combination provides stability and reactivity that are advantageous in synthetic applications, particularly in peptide synthesis .

Properties

IUPAC Name

(2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVRVSZFEDIMFM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454339
Record name N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102507-13-1
Record name N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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